REACTION_SMILES
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[Cl:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[F:1][c:2]1[cH:3][c:4]([CH:5]=[N:6][OH:7])[cH:8][cH:9][cH:10]1.[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[F:1][c:2]1[cH:3][c:4]([C:5](=[N:6][OH:7])[Cl:11])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ON=Cc1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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ON=C(Cl)c1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |